Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate
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Overview
Description
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate is an organophosphorus compound with a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features, which include both a phosphonate and a silyl group. These functional groups can impart unique reactivity and properties to the molecule, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate typically involves the reaction of a phosphonate ester with a silylating agent. One common method is the reaction of diethyl phosphite with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the silyl group.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be explored for the development of pharmaceuticals due to its unique functional groups.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate involves its reactivity due to the presence of the phosphonate and silyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)propanoate: Lacks the silyl group, making it less reactive in certain substitution reactions.
Trimethylsilylpropanoic acid: Lacks the phosphonate group, limiting its use in phosphorus chemistry.
Diethyl phosphite: A simpler phosphonate ester without the additional functional groups.
Uniqueness
Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate is unique due to the combination of both phosphonate and silyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds with only one of these groups.
Properties
CAS No. |
87762-66-1 |
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Molecular Formula |
C12H27O5PSi |
Molecular Weight |
310.40 g/mol |
IUPAC Name |
ethyl 3-diethoxyphosphoryl-3-trimethylsilylpropanoate |
InChI |
InChI=1S/C12H27O5PSi/c1-7-15-11(13)10-12(19(4,5)6)18(14,16-8-2)17-9-3/h12H,7-10H2,1-6H3 |
InChI Key |
AMHQUPCBLNIKLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC([Si](C)(C)C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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